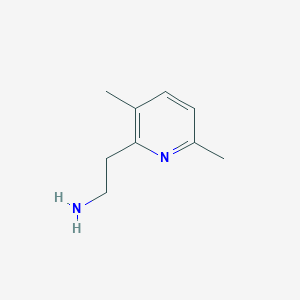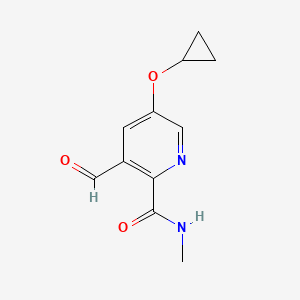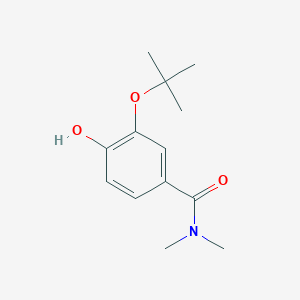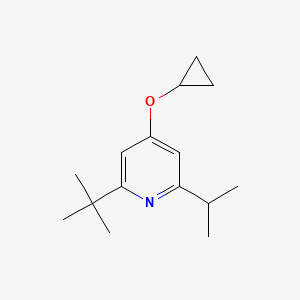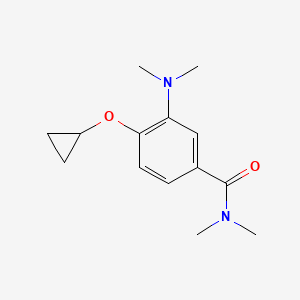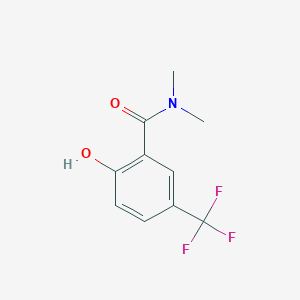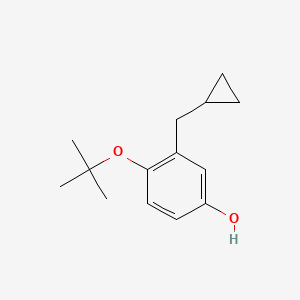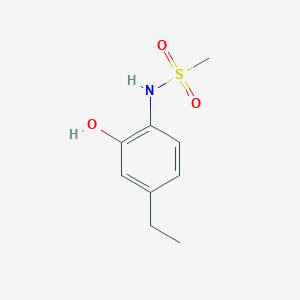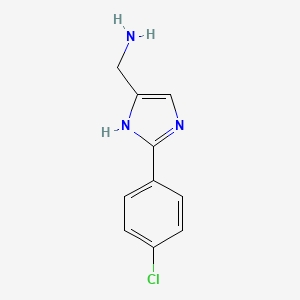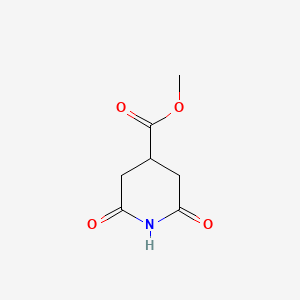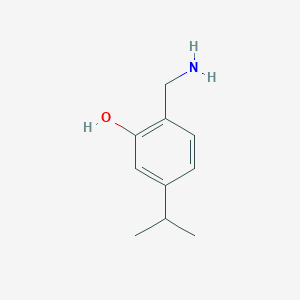
2-(Aminomethyl)-5-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL is an organic compound with a complex structure that includes an aminomethyl group and a propan-2-yl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL typically involves the use of Grignard reagents. The reaction conditions often require anhydrous environments and the use of dry ether to prevent the deactivation of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary amines.
Scientific Research Applications
2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the phenol ring can participate in aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenyl-2-propanyl)phenol: Similar in structure but with a phenyl group instead of an aminomethyl group.
4-Cumylphenol: Contains a cumyl group attached to the phenol ring.
Uniqueness
2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL is unique due to the presence of both an aminomethyl group and a propan-2-yl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(aminomethyl)-5-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-5,7,12H,6,11H2,1-2H3 |
InChI Key |
IBUOYUJMYRDHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


